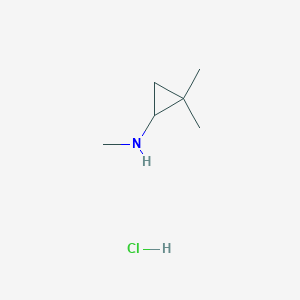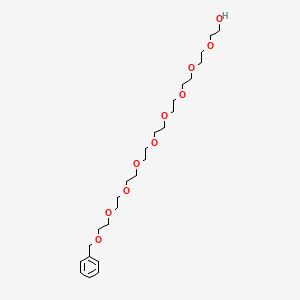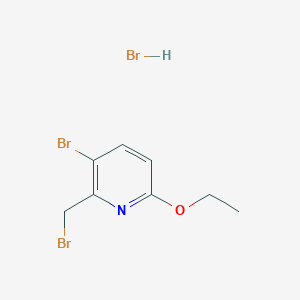
4-乙酰-3-氯苯甲腈
描述
4-Acetyl-3-chlorobenzonitrile is a chemical compound with the CAS number 1096666-21-5 . It is used as a high-quality reference standard .
Synthesis Analysis
The synthesis of similar compounds, such as benzonitrile, involves the ammoxidation of 4-chlorotoluene . A green synthesis method for benzonitrile using ionic liquid as the recycling agent has been proposed . This method eliminates the use of metal salt catalysts and simplifies the separation process .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
A study on the [3+2] cycloaddition reaction of 4-chlorobenzonitrile oxide and β-aminocinnamonitrile has been performed . This reaction shows a total chemo and regioselectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetyl-3-chlorobenzonitrile include its molecular formula C9H6ClNO and molecular weight 179.60 g/mol .科学研究应用
代谢活化和解毒
4-乙酰-3-氯苯甲腈作为氯乙酰苯胺家族的一部分,已在动物模型中研究其肝肾毒性潜力。研究表明,涉及乙酰化(特别是 N-乙酰化)的代谢活化和解毒途径在氯乙酰苯胺的毒性特征中起着至关重要的作用。乙酰化过程是氯苯胺及其衍生物(包括 4-乙酰-3-氯苯甲腈)的重要生物转化步骤,已被确定为更多解毒途径,而不是由氯苯胺引起的肝肾损伤的生物活化步骤。这表明了解乙酰化途径在科学研究和安全性评估中评估 4-乙酰-3-氯苯甲腈等化学化合物的毒理学效应的重要性 (Rankin 等人,1993)。
神经保护和认知增强作用
乙酰衍生物(如乙酰左旋肉碱)在各种研究中已显示出显著的神经保护和认知增强作用,表明涉及乙酰基团的化合物(如 4-乙酰-3-氯苯甲腈)具有潜在的治疗应用。例如,乙酰左旋肉碱已显示出改善认知缺陷并减少阿尔茨海默病模型中的 tau 病理,突出了乙酰化在神经保护和认知功能中的关键作用。这些发现可能为 4-乙酰-3-氯苯甲腈和类似化合物在科学研究中的潜在神经保护应用提供见解,尤其是在神经退行性疾病和认知障碍的背景下 (Ricobaraza 等人,2009)。
抗氧化和细胞保护作用
对乙酰衍生物(如乙酰左旋肉碱)的研究还突出了它们对各种形式的氧化应激的有效抗氧化和细胞保护作用。这些研究表明,含乙酰基的化合物由于其乙酰基团,可以提供显着的抗氧化性能,这可能会扩展到 4-乙酰-3-氯苯甲腈等化合物。乙酰衍生物的抗氧化作用已被证明可以减轻辐射引起的氧化损伤并支持内源性抗氧化防御机制,表明 4-乙酰-3-氯苯甲腈在氧化应激研究和细胞损伤保护方面的潜在研究应用 (Mansour, 2006)。
安全和危害
未来方向
属性
IUPAC Name |
4-acetyl-3-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNRCGQFNRSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-chlorobenzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445345.png)
![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)
![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)




![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)

![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)

